molecular formula C12H17ClN2O B2769940 3-(Piperidin-2-yl)benzamide hydrochloride CAS No. 2548993-95-7

3-(Piperidin-2-yl)benzamide hydrochloride

Cat. No. B2769940
CAS RN: 2548993-95-7
M. Wt: 240.73
InChI Key: IRJJTIFKCSHSEP-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)benzamide hydrochloride is a chemical compound with the CAS Number: 2548993-95-7 . It has a molecular weight of 240.73 . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for 3-(Piperidin-2-yl)benzamide hydrochloride is 1S/C12H16N2O.ClH/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15);1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Piperidine derivatives are synthesized through various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Its molecular weight is 240.73 .

Scientific Research Applications

Gastrointestinal Motility Enhancement

Research has highlighted the utility of piperidinyl benzamide derivatives, such as cisapride, in enhancing gastrointestinal motility. These compounds facilitate or restore motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects, suggesting a potential application area for 3-(Piperidin-2-yl)benzamide hydrochloride in similar contexts (McCallum, Prakash, Campoli-Richards, & Goa, 2012); (Wiseman & Faulds, 2012).

DNA Interaction and Drug Design

Compounds with piperidine and benzamide structures have been studied for their ability to interact with DNA and serve as a basis for drug design. For instance, Hoechst 33258, a bis-benzimidazole with a piperazine derivative, strongly binds to the minor groove of DNA, indicating potential research applications of 3-(Piperidin-2-yl)benzamide hydrochloride in the design of DNA-targeting agents (Issar & Kakkar, 2013).

Insecticidal Activities

Research on Piper spp. reveals the insecticidal activities of piperamides, suggesting that derivatives of piperidine, such as 3-(Piperidin-2-yl)benzamide hydrochloride, could have potential applications in the development of new insecticidal agents or biopesticides (Scott, Jensen, Philogène, & Arnason, 2007).

Antipsychotic and Mood Disorders Treatment

Studies on lurasidone, a benzisothiazole antipsychotic with a piperazine derivative, demonstrate its efficacy in treating psychotic and mood disorders, highlighting another potential research application for 3-(Piperidin-2-yl)benzamide hydrochloride in the field of neuropsychiatric drug development (Pompili et al., 2018).

Supramolecular Chemistry

The utility of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry, due to their ability to self-assemble into one-dimensional structures, suggests a potential for 3-(Piperidin-2-yl)benzamide hydrochloride in similar applications, offering a versatile platform for nanotechnology and polymer processing (Cantekin, de Greef, & Palmans, 2012).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this field.

properties

IUPAC Name

3-piperidin-2-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJJTIFKCSHSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-2-yl)benzamide hydrochloride

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